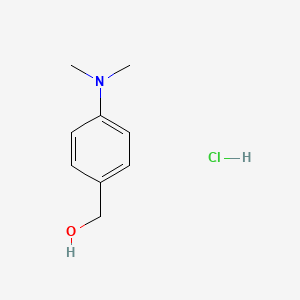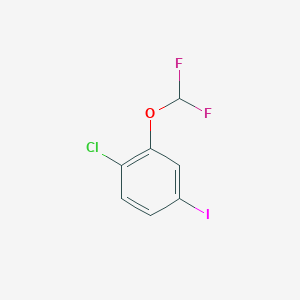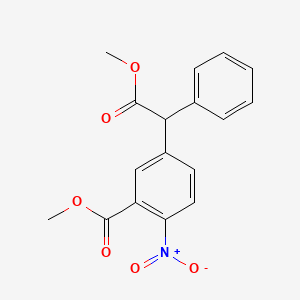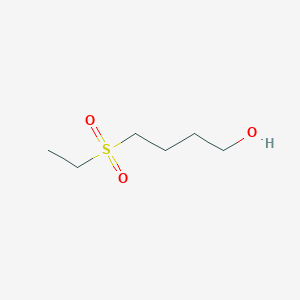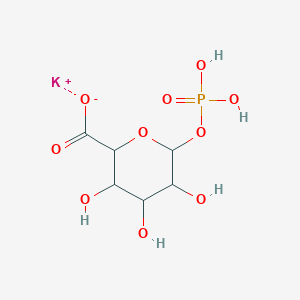
alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt: is a chemical compound with the molecular formula C6H10KO10P and a molecular weight of 312.21 g/mol It is a derivative of glucuronic acid, where the hydroxyl group at the first carbon is replaced by a dihydrogen phosphate group, and the compound is neutralized with a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt typically involves the phosphorylation of glucuronic acid. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of glucuronic acid to the desired product while minimizing side reactions. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the compound back to glucuronic acid or its derivatives.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Glucaric acid derivatives.
Reduction: Glucuronic acid or its reduced forms.
Substitution: Various substituted glucuronic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt involves its interaction with various molecular targets and pathways. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial for regulating enzyme activity and signal transduction pathways. The compound can also act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), sodium salt
- Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), ammonium salt
- Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), calcium salt
Uniqueness
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with biological molecules. Compared to its sodium or ammonium counterparts, the potassium salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H10KO10P |
|---|---|
Molekulargewicht |
312.21 g/mol |
IUPAC-Name |
potassium;3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H11O10P.K/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;/h1-4,6-9H,(H,10,11)(H2,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
UOSGPNKDBKIZMF-UHFFFAOYSA-M |
Kanonische SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)


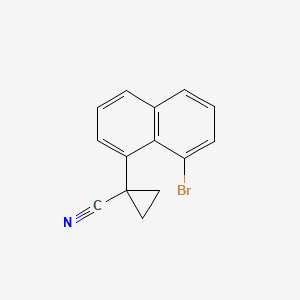

![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
